molecular formula C12H19NO B5066671 (3-methyl-1-adamantyl)formamide

(3-methyl-1-adamantyl)formamide

Cat. No.: B5066671
M. Wt: 193.28 g/mol
InChI Key: RODBFIRAFSBMBW-UHFFFAOYSA-N
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Description

(3-methyl-1-adamantyl)formamide is a valuable adamantane-based building block designed for advanced pharmaceutical and organic synthesis research. The adamantane scaffold is renowned in drug discovery for its rigid, symmetrical, and lipophilic nature, which enhances interactions with biological targets and improves a compound's ability to cross cell membranes and resist metabolic degradation . Formamide and acetamide derivatives of adamantane are of significant interest in medicinal chemistry, particularly in the development of potent and selective inhibitors for therapeutic targets such as human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibiting this enzyme has demonstrated beneficial effects on metabolic disorders, including insulin resistance, dyslipidemia, and obesity, making related adamantyl amides a active area of investigation . The compound can be synthesized via methods like the direct formamidation of adamantane derivatives . As a key intermediate, this compound can be further transformed, for example, through hydrolysis, to access important amines like 1-amino-3-methyladamantane, which are crucial for developing new active compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methyl-1-adamantyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)13-8-14/h8-10H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODBFIRAFSBMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Adamantane-Based Formamides

  • Memantine Related Compound E (N-(3,5-Dimethyladamantan-1-yl)formamide):
    • Shares the adamantane backbone but has additional methyl groups at the 3- and 5-positions.
    • Increased steric hindrance reduces solubility in polar solvents compared to (3-methyl-1-adamantyl)formamide.
    • Used as a pharmaceutical secondary standard, highlighting its role in quality assurance for adamantane-derived drugs like memantine (used in Alzheimer’s disease) .

Aromatic Formamides

  • N-(4-Methylphenyl)formamide: Features a planar phenyl ring instead of adamantane, enhancing π-π stacking interactions in crystal lattices. Lower molecular weight (149.19 g/mol) and higher water solubility due to the polar formamide and aromatic system.

Aliphatic Formamides

  • N-Methylformamide: Simpler structure (C₂H₅NO, 59.07 g/mol) with a methyl group directly attached to the formamide nitrogen. High dielectric constant (~108) and dipole moment, making it a superior solvent for ionic compounds compared to adamantyl derivatives . Used in microwave-assisted synthesis and biomass processing, unlike adamantyl formamides, which are niche in pharmaceutical contexts .

Pharmaceutical-Related Formamides

  • Formoterol-Related Compounds B and D: Formamide attached to phenolic rings in bronchodilator intermediates. Example: Formoterol-Related Compound B (N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide). Higher aqueous solubility due to hydroxyl and methoxy groups, contrasting with the lipophilic adamantane core .

Table 1: Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Core Structure Solubility Key Applications
This compound 193.29 Adamantane Low in water Pharmaceutical reference standard
N-(3,5-Dimethyladamantan-1-yl)formamide 221.34 Adamantane (3,5-diMe) Very low in water Certified reference material
N-(4-Methylphenyl)formamide 149.19 Phenyl Moderate in water Phase-transition studies
N-Methylformamide 59.07 Aliphatic High in water Solvent, biopolymer synthesis
Formoterol-Related Compound B 388.44 Phenolic High in water Bronchodilator intermediate

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies adamantyl proton environments (δ 1.6–2.2 ppm for bridgehead protons) and formamide carbonyl signals (~165–170 ppm) .
  • Photoelectron Spectroscopy (PES) : Validates electronic structure by correlating experimental ionization potentials with density functional theory (DFT) calculations .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; adamantyl groups enhance decomposition temperatures (>250°C) due to their rigid structure .
  • Molecular Dynamics (MD) Simulations : Models solvent interactions (e.g., water/formamide mixtures) to predict diffusion coefficients and aggregation behavior .

How does the adamantyl group influence the stability and reactivity of formamide derivatives in aqueous environments?

Advanced Research Focus
The adamantyl moiety imparts steric bulk and hydrophobicity, reducing hydrolysis rates. Comparative studies show:

  • Hydrolysis Resistance : Adamantyl-formamide derivatives exhibit slower hydrolysis than aliphatic analogs (e.g., <10% degradation after 24 hours at pH 7) due to hindered water access to the carbonyl group .
  • Solvent Effects : In water/formamide mixtures, molecular dynamics simulations reveal reduced diffusion coefficients (0.5–1.0 ×10⁻⁵ cm²/s) due to hydrophobic clustering .
  • pH-Dependent Stability : Under acidic conditions (pH <3), protonation of the formamide nitrogen increases susceptibility to nucleophilic attack, requiring buffered environments for storage .

What computational approaches best predict the interactions of this compound with metal ions or catalytic surfaces?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates binding energies for metal complexes (e.g., Sr²⁺, Cu⁺) and identifies preferred coordination sites (carbonyl oxygen vs. amide nitrogen) .
  • Molecular Electrostatic Potential (MESP) Analysis : Maps charge distribution to predict adsorption on TiO₂ surfaces, showing preferential binding via the carbonyl group (−0.45 e⁻) .
  • Reactive Force Fields (ReaxFF) : Simulates pyrolysis pathways, revealing adamantyl fragmentation at >400°C and formamide decomposition into CO and NH₃ .

How should researchers resolve contradictions between experimental and computational data for adamantyl-formamide derivatives?

Advanced Research Focus
Discrepancies often arise in:

  • Thermodynamic Parameters : Experimental hydration free energies (ΔG) may deviate from DFT predictions by ±2 kcal/mol. Validate using isothermal titration calorimetry (ITC) .
  • Spectroscopic Assignments : Ambiguous NMR peaks (e.g., overlapping adamantyl signals) can be clarified via 2D-COSY or HSQC experiments .
  • Reaction Mechanisms : Conflicting MD simulation and kinetic data (e.g., formamide-TiO₂ adsorption rates) require iterative refinement of force field parameters using experimental diffusion coefficients .

Q. Methodological Notes

  • Data Validation : Cross-reference computational results (e.g., DFT, MD) with experimental techniques like X-ray crystallography or mass spectrometry.
  • Error Analysis : Report standard deviations for repeated measurements (e.g., ±5% formamide concentration in denaturation studies) .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., nitro derivatives) .

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